molecular formula C11H10N2 B6617353 1H-Indole-1-propiononitrile CAS No. 4414-79-3

1H-Indole-1-propiononitrile

Cat. No. B6617353
CAS RN: 4414-79-3
M. Wt: 170.21 g/mol
InChI Key: AQVTZBHZFUIILH-UHFFFAOYSA-N
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Description

1H-Indole-1-propiononitrile (IPN) is an important organic compound that has a wide range of applications in both scientific research and industrial processes. IPN is a colorless, crystalline solid that is insoluble in water and has a melting point of approximately 75°C. It is a heterocyclic compound made up of a nitrogen-containing indole ring and a propiononitrile group. IPN has been extensively studied for its various biological activities, such as its anti-microbial and anti-tumor properties, and its ability to act as an inhibitor of certain enzymes. It has also been used as an intermediate in the synthesis of other compounds, and has been studied for its potential use in drug delivery systems.

Scientific Research Applications

1H-Indole-1-propiononitrile has been extensively studied for its various biological activities. It has been found to act as an inhibitor of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in the regulation of numerous physiological processes. 1H-Indole-1-propiononitrile has also been studied for its anti-microbial and anti-tumor properties, and its ability to act as a potential drug delivery system. Additionally, 1H-Indole-1-propiononitrile has been used as an intermediate in the synthesis of other compounds, such as indole-3-carboxylic acid and indole-3-propiononitrile.

Mechanism of Action

The mechanism of action of 1H-Indole-1-propiononitrile is not fully understood. It is believed that 1H-Indole-1-propiononitrile acts as an inhibitor of certain enzymes by binding to the active site of the enzyme and blocking its activity. Additionally, it is thought that 1H-Indole-1-propiononitrile may interact with other molecules in the cell, such as proteins and lipids, to affect the activity of the cell.
Biochemical and Physiological Effects
1H-Indole-1-propiononitrile has been found to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in the regulation of numerous physiological processes. Additionally, 1H-Indole-1-propiononitrile has been found to have anti-microbial and anti-tumor properties, and to act as a potential drug delivery system.

Advantages and Limitations for Lab Experiments

1H-Indole-1-propiononitrile has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized in high yields. Additionally, it has a wide range of biological activities, making it a useful compound for research into various biological processes. However, 1H-Indole-1-propiononitrile is insoluble in water, making it difficult to work with in aqueous solutions. Additionally, it is a relatively expensive compound, making it more expensive to use in experiments.

Future Directions

There are a number of potential future directions for the study of 1H-Indole-1-propiononitrile. These include further research into its mechanism of action, its potential use as a drug delivery system, and its potential applications in the synthesis of other compounds. Additionally, further research into its anti-microbial and anti-tumor properties could yield valuable insights into the potential therapeutic uses of 1H-Indole-1-propiononitrile. Finally, further research into its biochemical and physiological effects could yield new insights into its potential applications in the medical and pharmaceutical fields.

Synthesis Methods

1H-Indole-1-propiononitrile can be synthesized by a variety of methods. The most common method is the condensation of indole and propiononitrile in the presence of an acid catalyst. This reaction is typically carried out at temperatures of around 80-100°C and yields 1H-Indole-1-propiononitrile in high yields. Other methods for the synthesis of 1H-Indole-1-propiononitrile include the reaction of indole with propionyl chloride in the presence of a base, and the reaction of indole with propiononitrile in the presence of a palladium catalyst.

properties

IUPAC Name

3-indol-1-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVTZBHZFUIILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196055
Record name 1H-Indole-1-propiononitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-1-propiononitrile

CAS RN

4414-79-3
Record name 1H-Indole-1-propanenitrile
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Record name 1H-Indole-1-propiononitrile
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Record name Indole-1-propionitrile
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Record name 1H-Indole-1-propiononitrile
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Record name 1H-indole-1-propiononitrile
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Record name 1H-INDOLE-1-PROPIONONITRILE
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